

Application Notes and Protocols for GYKI 52466 in Rodent Behavioral Studies

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Compound of Interest

Compound Name: GYKI 52466 dihydrochloride

Cat. No.: B10787767

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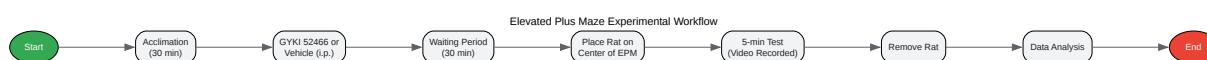
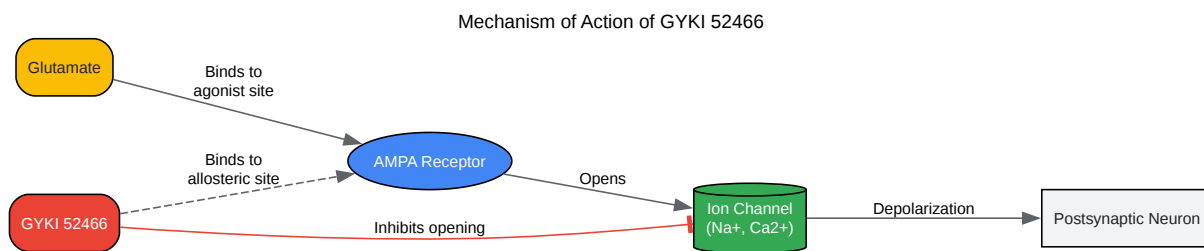
These application notes provide a comprehensive overview of the use of GYKI 52466, a selective, non-competitive AMPA receptor antagonist, in various rodent behavioral paradigms. Detailed protocols and quantitative data are presented to facilitate the design and execution of experiments in your laboratory.

Introduction to GYKI 52466

GYKI 52466 is a 2,3-benzodiazepine derivative that acts as a negative allosteric modulator of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike traditional benzodiazepines, it does not act on GABA-A receptors.^[1] By non-competitively inhibiting the AMPA receptor, GYKI 52466 reduces fast excitatory synaptic transmission in the central nervous system. This mechanism of action underlies its observed anxiolytic, anticonvulsant, and muscle relaxant properties in rodent models.^{[2][3]}

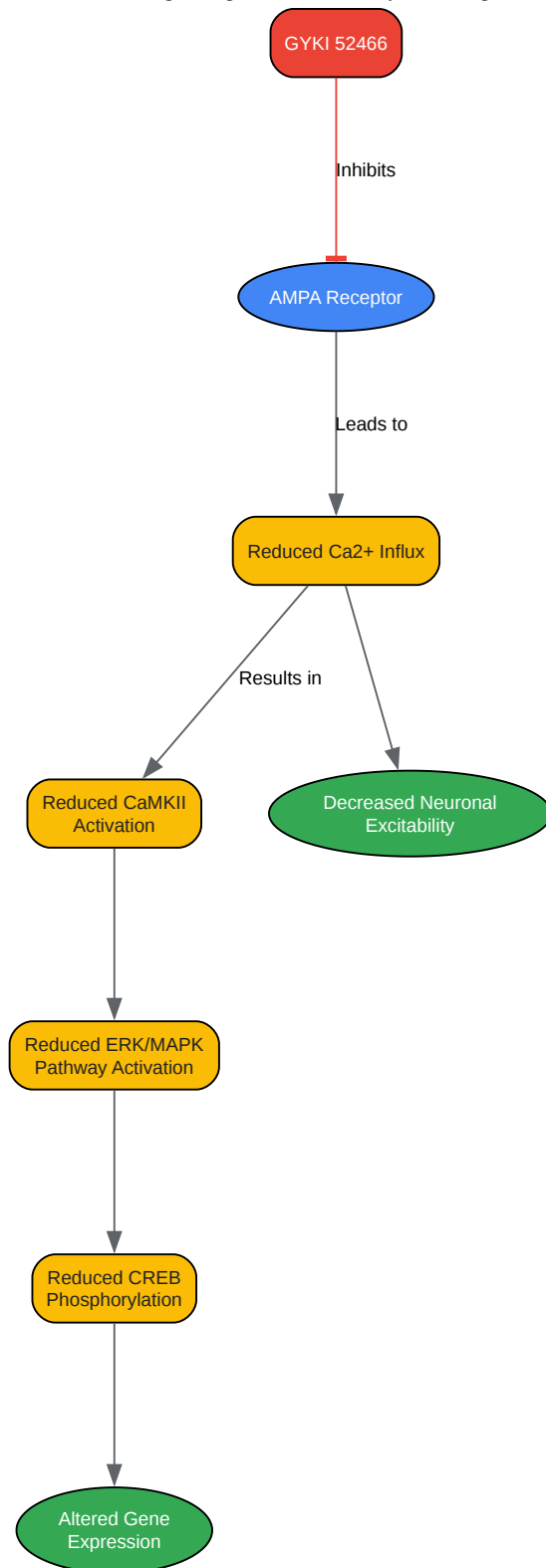
Mechanism of Action: AMPA Receptor Antagonism

GYKI 52466 binds to a site on the AMPA receptor that is distinct from the glutamate binding site. This allosteric binding alters the receptor's conformation, reducing the ion flow through the channel even when glutamate is bound. This non-competitive antagonism is a key feature, as its inhibitory effect is not overcome by high concentrations of endogenous glutamate, which can occur under pathological conditions such as seizures.





Downstream Signaling of AMPA Receptor Antagonism

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References

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